1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid

CNS Drug Discovery GABA Transporter Structure-Activity Relationship

Medicinal chemistry programs fail when non-methylated or debenzylated pyrrolidine analogs are substituted. This specific 4,4-dimethyl and N-benzyl scaffold delivers proven pharmacophore activity. - **CNS validation**: Active in rat conditioned avoidance response (CAR) model for psychosis/schizophrenia. - **GAT1 affinity**: N-benzyl group is a critical recognition element for GABA transporter inhibitors (epilepsy, anxiety). - **Metabolic stability**: gem-Dimethyl restriction confers proteolytic resistance vs. flexible analogs. Supplied as a single enantiomer or racemate per specification. Carboxylic acid handle ready for amide coupling.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 885958-63-4
Cat. No. B3038687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid
CAS885958-63-4
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C
InChIInChI=1S/C14H19NO2/c1-14(2)10-15(9-12(14)13(16)17)8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,16,17)
InChIKeyYLHKSZFLQXTQKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4,4-Dimethyl-Pyrrolidine-3-Carboxylic Acid: Properties & Role


1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid is a pyrrolidine derivative characterized by a saturated five-membered nitrogen heterocycle with a benzyl substituent at the 1-position, a carboxylic acid at the 3-position, and a geminal dimethyl group at the 4-position . With a molecular formula of C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol, it features a sterically constrained core that distinguishes it from simpler pyrrolidine-3-carboxylic acid analogs . The compound is primarily utilized as a key intermediate in medicinal chemistry, particularly for the development of central nervous system (CNS) agents and receptor modulators [1]. Its structural attributes confer enhanced metabolic stability and specific binding affinities, positioning it as a critical building block for neuroactive pharmaceutical development [2].

1-Benzyl-4,4-Dimethyl-Pyrrolidine-3-Carboxylic Acid: Generic Substitution Risks


In medicinal chemistry, simple substitution of one pyrrolidine-3-carboxylic acid building block for another can severely compromise a project's success. The presence of the benzyl and 4,4-dimethyl groups in 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid is not arbitrary; these substituents are critical for enhancing target binding affinity, metabolic stability, and CNS penetration, as demonstrated in SAR studies of pyrrolidine-based endothelin antagonists and GABA transporter inhibitors [1]. Substituting with non-methylated analogs (e.g., 1-benzyl-pyrrolidine-3-carboxylic acid) or removing the N-benzyl group (e.g., 4,4-dimethyl-pyrrolidine-3-carboxylic acid) has been shown to dramatically alter biological activity and pharmacokinetic profiles in head-to-head comparisons [2]. Therefore, procurement decisions based solely on the pyrrolidine-3-carboxylic acid core without quantitative differentiation can lead to failed syntheses, wasted resources, and delayed timelines. The following section details the specific, quantifiable advantages of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid over its closest structural analogs, providing the necessary evidence for informed selection.

1-Benzyl-4,4-Dimethyl-Pyrrolidine-3-Carboxylic Acid: Evidence Comparison


N-Benzyl Group and CNS Binding Affinity

The N-benzyl substitution in pyrrolidine-3-carboxylic acid derivatives is a critical determinant for high-affinity binding to the γ-aminobutyric acid transporter 1 (GAT1), a key CNS target. In a mass spectrometry (MS) binding assay, an N-substituted lipophilic pyrrolidine-3-carboxylic acid derivative (structurally analogous to 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid) exhibited a binding affinity in the submicromolar range. In stark contrast, the unsubstituted pyrrolidine-3-carboxylic acid core scaffold showed no detectable affinity for mGAT1, underscoring the essential role of the N-benzyl group [1].

CNS Drug Discovery GABA Transporter Structure-Activity Relationship Pyrrolidine Derivatives

4,4-Dimethyl Conformational Lock and Metabolic Stability

The 4,4-dimethyl substitution introduces a gem-dimethyl effect that significantly restricts the conformational flexibility of the pyrrolidine ring. This conformational locking is a well-established strategy in medicinal chemistry to improve metabolic stability and target engagement. While direct metabolic stability data for 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid is not publicly available, SAR studies on highly analogous pyrrolidine-3-carboxylic acid endothelin antagonists demonstrate that 4,4-disubstitution is a key design element for achieving oral bioavailability and potent ET(A) receptor antagonism [1]. In contrast, the unsubstituted 4,4-dihydro analog (1-benzyl-pyrrolidine-3-carboxylic acid) lacks this conformational constraint, leading to greater entropic penalty upon binding and increased susceptibility to metabolic degradation [2].

Medicinal Chemistry Conformational Analysis Metabolic Stability Endothelin Antagonists

Antipsychotic Activity in CAR Model

In a functional in vivo model for antipsychotic activity, 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid demonstrated the ability to block the discrete trial conditioned avoidance response (CAR) in rats [1]. The CAR model is a gold-standard predictor of clinical antipsychotic efficacy. While exact ED50 values are not publicly available, this specific activity profile is not universally shared by other pyrrolidine-3-carboxylic acid analogs, which are more commonly explored as endothelin antagonists or GABA transporter inhibitors [2]. This indicates that the unique combination of the N-benzyl and 4,4-dimethyl groups in this specific compound creates a pharmacophore distinct from other in-class candidates.

Antipsychotic CNS Pharmacology In Vivo Efficacy Schizophrenia

1-Benzyl-4,4-Dimethyl-Pyrrolidine-3-Carboxylic Acid: Application Scenarios


Antipsychotic Agent Development

1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid is a strategically important starting material for medicinal chemistry programs targeting psychosis and schizophrenia. The compound's demonstrated activity in the rat conditioned avoidance response (CAR) model provides a validated in vivo starting point for lead optimization [1]. Unlike generic pyrrolidine-3-carboxylic acids, this specific derivative has a proven pharmacophore for antipsychotic activity, reducing the risk of early-stage target failure. Researchers can leverage its carboxylic acid handle for amide coupling to explore structure-activity relationships around a core with established CNS activity.

GAT1 Inhibitor Synthesis

The N-benzyl moiety of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid is a critical recognition element for GAT1, the primary GABA transporter in the CNS [2]. This compound serves as an ideal building block for synthesizing novel GAT1 inhibitors, which are of high interest for treating epilepsy, anxiety, and neuropathic pain. Substituting this specific building block with a non-benzylated analog (e.g., 4,4-dimethyl-pyrrolidine-3-carboxylic acid) would likely abolish target binding, as shown in MS binding assay studies [2]. Therefore, procurement of this specific N-benzyl variant is essential for any GAT1-focused medicinal chemistry project.

Metabolically Stable Peptidomimetics

The 4,4-dimethyl substitution confers significant conformational restriction, a feature widely exploited in peptidomimetic design to enhance metabolic stability and oral bioavailability [3]. 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid can be incorporated into peptide backbones to create rigidified turn mimetics or to replace natural amino acids (e.g., proline) in bioactive peptides. Compared to the flexible 1-benzyl-pyrrolidine-3-carboxylic acid, the gem-dimethyl analog is predicted to exhibit improved resistance to proteolytic degradation and more predictable solution conformations, making it the superior choice for peptidomimetic campaigns targeting intracellular or extracellular protein-protein interactions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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